molecular formula C18H23NO2 B033891 3-Benzyl-4-[4-(methylamino)butoxy]phenol CAS No. 101686-64-0

3-Benzyl-4-[4-(methylamino)butoxy]phenol

Cat. No. B033891
M. Wt: 285.4 g/mol
InChI Key: AOIDILJCBLATGZ-UHFFFAOYSA-N
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Description

3-Benzyl-4-[4-(methylamino)butoxy]phenol is a chemical compound that belongs to the class of phenols. It is also known as Venoruton, which is a registered trademark of Novartis. This compound is synthesized by the reaction of 3-benzyl-4-hydroxyphenol with 4-(methylamino)butyl chloride. It has been extensively studied for its scientific research applications and has shown promising results in various fields.

Mechanism Of Action

The mechanism of action of 3-Benzyl-4-[4-(methylamino)butoxy]phenol is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes such as elastase and hyaluronidase, which are involved in the breakdown of connective tissue. It also has antioxidant properties, which help to protect the cells from oxidative damage.

Biochemical And Physiological Effects

3-Benzyl-4-[4-(methylamino)butoxy]phenol has been shown to have various biochemical and physiological effects. It has been shown to improve the microcirculation in the veins, reduce the leakage of fluid from the veins, and reduce the inflammation in the veins. It has also been shown to improve the elasticity of the veins and reduce the risk of thrombosis.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Benzyl-4-[4-(methylamino)butoxy]phenol in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its limited solubility in water and its potential for oxidation.

Future Directions

There are several future directions for the research on 3-Benzyl-4-[4-(methylamino)butoxy]phenol. One direction is to explore its potential use in the treatment of other diseases such as diabetic retinopathy and atherosclerosis. Another direction is to investigate its mechanism of action in more detail. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of more efficient and cost-effective compounds.

Synthesis Methods

The synthesis of 3-Benzyl-4-[4-(methylamino)butoxy]phenol involves the reaction of 3-benzyl-4-hydroxyphenol with 4-(methylamino)butyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained by the removal of the solvent and purification by column chromatography.

Scientific Research Applications

3-Benzyl-4-[4-(methylamino)butoxy]phenol has been extensively studied for its scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and vasoprotective properties. It has been used in the treatment of various diseases such as chronic venous insufficiency, varicose veins, and hemorrhoids.

properties

CAS RN

101686-64-0

Product Name

3-Benzyl-4-[4-(methylamino)butoxy]phenol

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

3-benzyl-4-[4-(methylamino)butoxy]phenol

InChI

InChI=1S/C18H23NO2/c1-19-11-5-6-12-21-18-10-9-17(20)14-16(18)13-15-7-3-2-4-8-15/h2-4,7-10,14,19-20H,5-6,11-13H2,1H3

InChI Key

AOIDILJCBLATGZ-UHFFFAOYSA-N

SMILES

CNCCCCOC1=C(C=C(C=C1)O)CC2=CC=CC=C2

Canonical SMILES

CNCCCCOC1=C(C=C(C=C1)O)CC2=CC=CC=C2

Other CAS RN

101686-64-0

synonyms

4-(2-benzyl-4-hydroxy)phenoxy-N-methylbutylamine
BHPM

Origin of Product

United States

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